molecular formula C21H29ClN2O2 B13764949 Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride CAS No. 64057-54-1

Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride

Cat. No.: B13764949
CAS No.: 64057-54-1
M. Wt: 376.9 g/mol
InChI Key: AUYQRZBSZQENLZ-UHFFFAOYSA-N
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Description

Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dimethylaminoethyl group, an ethoxy group, and two phenyl groups. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenylacetamide with hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions may produce amines or other reduced forms.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-dimethylaminoethyl)-2-methylamino-acetamide
  • N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenylacetamide

Uniqueness

Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more suitable for various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64057-54-1

Molecular Formula

C21H29ClN2O2

Molecular Weight

376.9 g/mol

IUPAC Name

2-[(2-ethoxy-2,2-diphenylacetyl)-methylamino]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C21H28N2O2.ClH/c1-5-25-21(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20(24)23(4)17-16-22(2)3;/h6-15H,5,16-17H2,1-4H3;1H

InChI Key

AUYQRZBSZQENLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

Origin of Product

United States

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